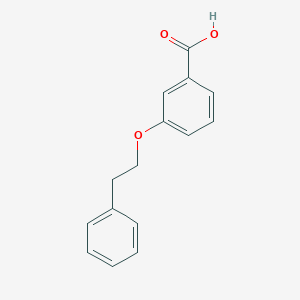

3-(2-Phenylethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKMKWATRHJMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580051 | |

| Record name | 3-(2-Phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123470-94-0 | |

| Record name | 3-(2-Phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Phenylethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(2-Phenylethoxy)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted data, information from structurally similar compounds, and established chemical principles to offer a thorough profile. This document covers physicochemical properties, proposed synthetic routes, and predicted spectral characteristics. Additionally, it explores the potential biological activities by examining the known effects of the broader class of phenoxybenzoic acids, providing a valuable resource for researchers in drug discovery and chemical synthesis.

Chemical and Physical Properties

This compound, with the CAS Number 189941-01-3, is an aromatic carboxylic acid. Its structure features a benzoic acid moiety substituted at the meta position with a 2-phenylethoxy group. This structural arrangement, particularly the ether linkage, influences its chemical and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | Calculated |

| Molecular Weight | 242.27 g/mol | Calculated |

| Predicted Boiling Point | 405.5 ± 25.0 °C (at 760 mmHg) | Predicted |

| Predicted Density | 1.19 ± 0.1 g/cm³ | Predicted |

| Predicted pKa | 4.15 ± 0.10 | Predicted |

| Melting Point | Data not available | - |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified.

Synthesis and Experimental Protocols

Proposed Synthetic Route: Williamson Ether Synthesis

A feasible approach involves the reaction of methyl 3-hydroxybenzoate with (2-bromoethyl)benzene, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Workflow Diagram:

Unraveling the Potential Mechanisms of Action of 3-(2-Phenylethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific experimental data on the mechanism of action of 3-(2-Phenylethoxy)benzoic acid is not available in the public domain. This guide provides a comprehensive overview of the potential mechanisms of action based on the known activities of structurally related benzoic acid derivatives. The experimental protocols and data tables presented are illustrative and intended to guide future research on this compound.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with a wide array of pharmacological activities.[1] These activities are largely dictated by the nature and position of substituents on the phenyl ring.[1] The compound this compound, with its phenylethoxy group at the meta-position of the benzoic acid core, presents an interesting scaffold for investigation. While direct studies are lacking, its structural motifs suggest several plausible mechanisms of action, primarily in the realms of anti-inflammatory and analgesic effects. This technical guide will explore these potential mechanisms, provide detailed experimental protocols for their investigation, and present frameworks for data analysis and visualization.

Potential Mechanisms of Action

Based on the activities of related benzoic acid derivatives, the primary hypothesized mechanism of action for this compound is the modulation of inflammatory pathways.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A common mechanism for benzoic acid derivatives with anti-inflammatory properties is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[2][3]

Hypothetical Quantitative Data on COX Inhibition:

The inhibitory activity of this compound against COX-1 and COX-2 would be determined using in vitro enzyme inhibition assays. The results would be presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity).

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | To be determined | To be determined | To be determined |

| Aspirin (Reference) | 15 | 250 | 0.06 |

| Celecoxib (Reference) | 50 | 0.05 | 1000 |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of a test compound against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound: this compound

-

Reference compounds: Aspirin, Celecoxib

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (pH 8.0)

-

Co-factors (e.g., glutathione, hematin)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

-

96-well microplates

-

Incubator and microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and reference compounds in DMSO. Create serial dilutions to achieve a range of test concentrations.

-

Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, co-factors, and the appropriate enzyme (COX-1 or COX-2).

-

Inhibitor Addition: Add the diluted test compound or reference compound to the respective wells. Include a control group with DMSO only.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Termination and PGE2 Measurement: Stop the reaction and measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Signaling Pathway: COX-2 and Prostaglandin Synthesis

Caption: Inhibition of the COX-2 pathway by this compound.

Modulation of the NF-κB Signaling Pathway

Many anti-inflammatory agents exert their effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[4][5]

Experimental Workflow: Investigating NF-κB Inhibition

Caption: Experimental workflow for assessing NF-κB pathway inhibition.

Experimental Protocol: NF-κB Activation Assay in Macrophages

This protocol describes how to measure the effect of a test compound on the activation of the NF-κB pathway in response to an inflammatory stimulus.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compound: this compound

-

Reagents for nuclear and cytoplasmic protein extraction

-

Antibodies for Western blotting (anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-lamin B1, anti-β-actin)

-

Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for TNF-α, IL-6, COX-2, and a housekeeping gene)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for protein analysis, 6 hours for mRNA analysis, 24 hours for cytokine secretion).

-

Western Blot Analysis:

-

Harvest cells and perform nuclear and cytoplasmic fractionation.

-

Measure protein concentrations.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against NF-κB p65 (nuclear fraction), phospho-IκBα, and IκBα (cytoplasmic fraction). Use lamin B1 and β-actin as loading controls for the nuclear and cytoplasmic fractions, respectively.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence system.

-

-

RT-qPCR Analysis:

-

Isolate total RNA from the cells.

-

Synthesize cDNA.

-

Perform quantitative real-time PCR using primers for TNF-α, IL-6, and COX-2. Normalize the expression to a housekeeping gene.

-

-

ELISA:

-

Collect the cell culture supernatant.

-

Measure the concentrations of secreted TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

Signaling Pathway: NF-κB Activation

Caption: Potential inhibition of the NF-κB signaling pathway.

Other Potential Mechanisms

While anti-inflammatory action is the most probable mechanism, other activities observed in benzoic acid derivatives could also be relevant for this compound.

-

Antimicrobial Activity: Benzoic acid and its salts are known for their antimicrobial properties, primarily by disrupting the pH balance within microbial cells.[6]

-

Local Anesthetic Activity: Some benzoic acid derivatives act as local anesthetics by blocking sodium channels in nerve endings.[7]

-

β3 Adrenergic Receptor Agonism: Certain benzoic acid derivatives have been identified as potent and selective agonists of the human β3 adrenergic receptor, which is involved in regulating metabolism.[8]

Investigation into these potential mechanisms would require specific assays, such as minimum inhibitory concentration (MIC) determination for antimicrobial activity, electrophysiological studies for sodium channel blockade, and receptor binding or functional assays for adrenergic receptor agonism.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure points towards a likely role as a modulator of inflammatory responses, potentially through the inhibition of COX enzymes and the NF-κB signaling pathway. The experimental protocols and frameworks provided in this guide offer a clear path for future research to uncover the specific biological activities and therapeutic potential of this compound. Such investigations are crucial for advancing our understanding and potentially developing new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]

- 7. Benzoic acid derivatives | PPTX [slideshare.net]

- 8. Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Phenoxy-Substituted Benzoic Acids: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the biological activities of benzoic acid derivatives, with a particular focus on compounds structurally related to 3-(2-Phenylethoxy)benzoic acid. Due to a lack of specific biological data for this compound in the public domain, this document synthesizes findings from studies on close structural analogs, primarily 3-phenoxybenzoic acid and other substituted benzoic acid derivatives. These related molecules have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities, suggesting potential therapeutic applications.

Overview of Biological Activities of Structurally Related Benzoic Acid Derivatives

Benzoic acid and its derivatives are a well-established class of compounds with diverse applications, ranging from food preservation to pharmaceuticals.[1] The introduction of a phenoxy or a substituted phenoxy group at the 3-position of the benzoic acid scaffold can significantly modulate its biological profile. The ether linkage and the second aromatic ring provide additional points of interaction with biological targets, leading to a range of observed activities.

Derivatives of benzoic acid have been reported to possess antimicrobial, anti-inflammatory, antioxidant, and various enzyme-inhibiting properties.[2][3] For instance, certain benzoic acid derivatives have been investigated for their potential in managing conditions like Alzheimer's disease through the inhibition of acetylcholinesterase and carbonic anhydrases.[4]

Tabulated Quantitative Data of Related Benzoic Acid Derivatives

The following tables summarize quantitative data from studies on various benzoic acid derivatives, illustrating their potency in different biological assays.

Table 1: Enzyme Inhibition by Benzoic Acid Derivatives

| Compound/Derivative | Target Enzyme | IC50 / KI Value | Reference |

| Tetrahydroisoquinolynyl-benzoic acid derivative (6e) | Acetylcholinesterase (AChE) | KI: 18.78 ± 0.09 nM | [4] |

| Tetrahydroisoquinolynyl-benzoic acid derivative (6f) | Carbonic Anhydrase I (hCA I) | KI: 13.62 ± 0.21 nM | [4] |

| Tetrahydroisoquinolynyl-benzoic acid derivative (6c) | Carbonic Anhydrase II (hCA II) | KI: 33.00 ± 0.29 nM | [4] |

| 3-amide-5-aryl benzoic acid derivative (11m) | P2Y14 Receptor Antagonist | IC50: 2.18 nM |

IC50: Half-maximal inhibitory concentration; KI: Inhibition constant.

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound/Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| p-hydroxy benzoic acid derivative (14) | Various bacteria and fungi | pMICam = 1.50 µM/ml | [5] |

| 2-chlorobenzoic acid derivative (6) | Escherichia coli | pMICec = 2.27 µM/ml | [6] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (4) | Staphylococcus aureus ATCC 6538 | 125 µg/mL | [7] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (4) | Bacillus subtilis ATCC 6683 | 125 µg/mL | [7] |

pMIC: negative logarithm of MIC.

Table 3: Anti-inflammatory Activity of a Salicylic Acid Derivative

| Compound | Parameter Measured | Effect | Dose | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | TNF-α reduction in LPS-induced rats | 5.70+/-1.04 × 10³ pg/mL | 500 mg/60 kg bw | [8] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | IL-1β reduction in LPS-induced rats | 2.32+/-0.28 × 10³ pg/mL | 500 mg/60 kg bw | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of benzoic acid derivatives.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9]

-

Preparation of Test Compounds: Stock solutions of the synthesized benzoic acid derivatives are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Preparation of Media: Double strength nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi) is prepared and sterilized.

-

Serial Dilutions: Serial dilutions of the test compounds and a standard antimicrobial agent (e.g., norfloxacin) are prepared in the broth within 96-well microtiter plates.[7]

-

Inoculation: A standardized suspension of the test microorganism is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-37°C for 48-168 hours for fungi).[9]

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

In Vitro Anti-inflammatory Activity

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[10]

-

Reaction Mixture: A reaction mixture is prepared containing the test compound, egg albumin or bovine serum albumin, and a phosphate-buffered saline (pH ~7.4).

-

Incubation: The mixture is incubated at 37°C for a short period (e.g., 15 minutes).

-

Heat-induced Denaturation: The mixture is then heated at a higher temperature (e.g., 70°C) for a defined time (e.g., 5 minutes) to induce protein denaturation.

-

Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically (e.g., at 660 nm).

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound. A standard anti-inflammatory drug like acetylsalicylic acid is used as a positive control.[10]

This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes during inflammation.[10]

-

Preparation of Red Blood Cells (RBCs): Fresh human or animal blood is collected and centrifuged to isolate RBCs, which are then washed and suspended in a buffered saline solution.

-

Reaction Mixture: The test compound is mixed with the RBC suspension.

-

Induction of Hemolysis: A hypotonic solution (e.g., distilled water) is added to induce hemolysis.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Centrifugation: The mixture is centrifuged to pellet the intact RBCs.

-

Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically (e.g., at 560 nm).

-

Calculation: The percentage of membrane stabilization is calculated by comparing the hemolysis in the presence of the test compound to that of a control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a representative signaling pathway potentially modulated by benzoic acid derivatives and a general workflow for antimicrobial screening.

Caption: Potential anti-inflammatory signaling pathways modulated by benzoic acid derivatives.

References

- 1. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]

- 8. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 10. ijcrt.org [ijcrt.org]

Technical Guide: 3-(2-Phenylethoxy)benzoic Acid and its Analogue 3-Phenoxybenzoic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound 3-(2-Phenylethoxy)benzoic acid (CAS Number: 123470-94-0) . An extensive search for detailed technical specifications, experimental protocols, and biological data for this specific molecule has revealed limited publicly available information.

To provide a comprehensive resource for researchers interested in this class of compounds, this guide presents the available data for this compound and offers an in-depth analysis of the closely related and well-studied analogue, 3-Phenoxybenzoic acid (3-PBA) . The structural difference, an ethyl linker in the phenoxy group, may lead to differing biological and chemical properties. This information is provided for comparative and research planning purposes.

Section 1: this compound (CAS: 123470-94-0)

Publicly available data for this compound is limited to basic chemical identifiers and safety information. No detailed experimental protocols or biological activity studies were identified in the conducted search.

Chemical Data and Physical Properties

The following table summarizes the known quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 123470-94-0 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| SMILES Code | O=C(O)C1=CC=CC(OCCC2=CC=CC=C2)=C1 | [2] |

Safety Information

Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Precautionary statements advise avoiding breathing dust, wearing protective gear, and ensuring thorough washing after handling[2].

Section 2: In-Depth Analysis of the Analogue: 3-Phenoxybenzoic Acid (3-PBA)

Due to the scarcity of data on the primary topic, this section provides a detailed overview of 3-Phenoxybenzoic acid (3-PBA), a major metabolite of various pyrethroid insecticides[3]. Its biological activities and toxicological effects have been more extensively studied.

Quantitative Data for 3-Phenoxybenzoic Acid

| Property | Value | Source |

| CAS Number | 3739-38-6 | |

| Molecular Formula | C₁₃H₁₀O₃ | |

| Molecular Weight | 214.22 g/mol | |

| Melting Point | 147-149 °C |

Experimental Protocols

The ether linkage in compounds like this compound and 3-Phenoxybenzoic acid is commonly formed via the Williamson ether synthesis. The following is a generalized protocol based on this reaction, which involves the reaction of a phenoxide with an alkyl halide.

Objective: To synthesize a phenoxybenzoic acid derivative by forming an ether bond.

Materials:

-

A substituted phenol (e.g., 3-Hydroxybenzoic acid)

-

An alkyl halide (e.g., Benzyl chloride or Phenethyl bromide)

-

A base (e.g., Sodium hydroxide, Potassium carbonate)

-

A suitable solvent (e.g., Acetone, Ethanol)

-

Surfactant (optional, for aqueous media synthesis, e.g., CTAB)[4]

Procedure:

-

Deprotonation of Phenol: The phenolic starting material is dissolved in the chosen solvent. The base is then added to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. The reaction is typically stirred at room temperature.

-

Nucleophilic Attack: The alkyl halide is added to the solution. The mixture is heated to reflux to facilitate the SN2 reaction, where the phenoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage[5][6].

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

-

Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure phenoxybenzoic acid derivative[7].

Caption: Generalized workflow for Williamson ether synthesis.

Biological Activity and Signaling Pathways of 3-Phenoxybenzoic Acid (3-PBA)

In silico and in vitro studies have explored the toxicological and biological effects of 3-PBA, a common metabolite of pyrethroid pesticides.

Toxicological Profile:

-

Studies suggest that 3-PBA and its metabolites can have harmful effects, including potential neurotoxicity, reproductive dysfunction, and allergic dermatitis[8].

-

The compound and its metabolites are predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier[8].

-

Exposure to 3-PBA has been linked to dopaminergic degeneration, suggesting a potential role in the pathology of Parkinson's disease[9]. It may induce the accumulation of pathologically cleaved α-synuclein, a hallmark of the disease[9].

Signaling Pathway Involvement:

-

Research indicates that 3-PBA is linked to several cellular pathways, including the apoptotic pathway and neuroendocrine disruption[8].

-

Metabolites of 3-PBA have shown binding affinity for key enzymes and proteins such as CYP2C9, CYP3A4, and caspases 3 and 8, which are crucial in metabolism and apoptosis[8].

-

The neurotoxic effects of 3-PBA may be mediated by its interaction with the dopamine transporter (DAT), leading to increased entry into dopaminergic neurons[9].

Caption: Postulated mechanism of 3-PBA-induced neurotoxicity.

References

- 1. Benzoic acid, 3-(2-phenylethoxy)-|CAS 123470-94-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. 123470-94-0|3-Phenethoxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. francis-press.com [francis-press.com]

- 6. youtube.com [youtube.com]

- 7. Ether Synthesis Lab Report - 447 Words | Internet Public Library [ipl.org]

- 8. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(2-Phenylethoxy)benzoic Acid and Its Analogs

Disclaimer: Publicly available scientific literature on 3-(2-phenylethoxy)benzoic acid (CAS 123470-94-0) is limited. This guide provides a comprehensive overview based on its chemical structure and available data for structurally related compounds, primarily 3-phenoxybenzoic acid and other benzoic acid derivatives. The information regarding synthesis, biological activity, and toxicology is largely extrapolated from these analogs and should be interpreted with caution.

Introduction

This compound is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid core linked to a phenylethoxy group via an ether bond, suggests potential for biological activity. Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications, from food preservatives to pharmaceuticals[1]. The phenoxybenzoic acid scaffold, a close structural relative, is found in various biologically active molecules, including as a metabolite of pyrethroid insecticides[2]. This guide aims to provide a detailed technical overview of this compound, drawing upon available data and knowledge of its structural analogs to infer its properties, potential synthesis, and biological profile.

Physicochemical Properties

Specific experimental data for this compound is scarce. The following table summarizes its basic chemical properties.

| Property | Value | Source |

| CAS Number | 123470-94-0 | [3] |

| Molecular Formula | C₁₅H₁₄O₃ | [4] |

| Molecular Weight | 242.27 g/mol | [4] |

| Predicted pKa | 4.27 ± 0.10 | [1] |

| Predicted Boiling Point | 373.2 ± 21.0 °C | [1] |

| Predicted Density | 1.157 ± 0.06 g/cm³ | [1] |

Synthesis

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed two-step synthesis would involve the esterification of 3-hydroxybenzoic acid, followed by etherification with 2-phenylethyl bromide, and subsequent hydrolysis.

Step 1: Esterification of 3-Hydroxybenzoic Acid

-

Reaction Setup: To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reaction Condition: Reflux the mixture for several hours (e.g., 8 hours).

-

Work-up: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product, methyl 3-hydroxybenzoate, with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Etherification of Methyl 3-Hydroxybenzoate

-

Reaction Setup: Dissolve methyl 3-hydroxybenzoate and 2-phenylethyl bromide in a suitable solvent like acetone.

-

Addition of Base: Add a base, such as potassium carbonate, to the mixture.

-

Reaction Condition: Reflux the reaction mixture for 6-8 hours[5].

-

Work-up: After completion of the reaction (monitored by TLC), filter off the inorganic salts and evaporate the solvent.

-

Purification: The resulting crude methyl 3-(2-phenylethoxy)benzoate can be purified by column chromatography.

Step 3: Hydrolysis of Methyl 3-(2-Phenylethoxy)benzoate

-

Reaction Setup: Dissolve the purified methyl 3-(2-phenylethoxy)benzoate in a mixture of methanol and an aqueous solution of a strong base (e.g., 10% potassium hydroxide)[5].

-

Reaction Condition: Stir the mixture at room temperature or gentle heating until the hydrolysis is complete (monitored by TLC).

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Isolation: Filter the precipitate, wash with cold water until neutral, and dry to obtain this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Structure-Activity Relationships (SAR) of Analogs

Direct quantitative biological data for this compound is not available in the public domain. However, studies on structurally similar compounds, particularly phenoxybenzoic acid and its derivatives, provide insights into potential biological activities. These activities are diverse and include anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

Biological Activities of Related Benzoic Acid Derivatives

| Compound Class / Derivative | Biological Activity | Key Findings | Reference |

| 3-Phenoxybenzoic Acid Derivatives | Antiplatelet, Antioxidant, Antiglycation, Dipeptidyl peptidase-4 (DPP-4) inhibition | Some synthesized derivatives showed moderate antiplatelet and antiglycation properties. | [6] |

| Benzoic Acid Derivatives | Anti-sickling | Strong electron-donating groups on the benzene ring with average lipophilicity are important for potent anti-sickling activity. | |

| Phenoxy Acetic Acid Derivatives | Selective COX-2 Inhibition | Certain derivatives demonstrated significant selective inhibition of COX-2, suggesting anti-inflammatory potential. | [7] |

| Tricyclic Benzoic Acid Derivatives | FTO Demethylase Inhibition | Analogs of tricyclic benzoic acids have shown potent inhibition of the FTO enzyme, with antiproliferative effects on acute myeloid leukemia (AML) cells. | [8][9] |

| p-Hydroxybenzoic Acid and Derivatives | Antimicrobial, Antialgal, Antimutagenic, Anti-inflammatory, Antioxidant | This class of compounds exhibits a broad spectrum of biological activities. | [10] |

Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, the following SAR insights can be inferred for this compound:

-

The Carboxylic Acid Group: This group is often crucial for biological activity, potentially acting as a key binding moiety to target proteins.

-

The Ether Linkage: The flexibility and polarity of the ether linkage can influence the molecule's conformation and its interaction with biological targets.

-

The Phenylethoxy Moiety: The size, lipophilicity, and aromatic nature of this group will significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Substitutions on the phenyl ring could modulate activity. For instance, in anti-sickling benzoic acid derivatives, hydrophilic substituents on the phenyl ring are beneficial.

Potential Toxicology and Metabolism

In silico studies on 3-phenoxybenzoic acid (3-PBA), a close structural analog and a major metabolite of pyrethroid insecticides, offer predictive insights into the potential toxicological profile and metabolic fate of this compound[11].

Predicted Toxicological Profile of 3-Phenoxybenzoic Acid

-

Potential Health Effects: In silico analyses of 3-PBA suggest possible links to hematemesis, reproductive dysfunction, allergic dermatitis, respiratory toxicity, and neurotoxicity[11].

-

Mechanism of Toxicity: The toxic effects are thought to be related to high gastrointestinal absorption and the ability to cross the blood-brain barrier. The molecule has been linked to the apoptotic pathway and may act as a neuroendocrine disruptor[11].

Predicted Metabolism

The metabolism of this compound is likely to proceed through pathways similar to those of other xenobiotic carboxylic acids and phenoxybenzoic acids.

-

Phase I Metabolism: This may involve hydroxylation of the aromatic rings, mediated by cytochrome P450 enzymes.

-

Phase II Metabolism: The primary route of metabolism for the carboxylic acid group is expected to be conjugation. For 3-phenoxybenzoic acid, the main metabolic reactions are O-glucuronidation, O-sulfation, and methylation[11]. The resulting conjugates are more water-soluble and are readily excreted.

Potential Metabolic Pathway of 3-Phenoxybenzoic Acid

Caption: A potential metabolic pathway for 3-phenoxybenzoic acid.

Conclusion

This compound is a molecule of interest due to its structural similarity to other biologically active benzoic acid derivatives. While specific experimental data for this compound is lacking, this guide provides a framework for its potential synthesis, physicochemical properties, and biological profile based on established chemical principles and data from its analogs. The diverse activities of related phenoxybenzoic and benzoic acid derivatives, including anti-inflammatory and antimicrobial effects, suggest that this compound could be a valuable subject for future research and drug discovery efforts. Further experimental validation is necessary to confirm the properties and potential applications of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 3-(2-phenylethoxy)-|CAS 123470-94-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. 123470-94-0|3-Phenethoxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Phenylethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific discovery, historical development, and biological applications of 3-(2-Phenylethoxy)benzoic acid is limited. This guide provides a comprehensive overview of its chemical properties based on available data and proposes a plausible synthetic route derived from established chemical principles for analogous compounds.

Introduction

This compound is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid moiety linked to a phenylethoxy group via an ether bond, suggests potential for exploration in medicinal chemistry and materials science. The phenoxybenzoic acid scaffold is present in a number of biologically active molecules. This document outlines the known properties of this compound and provides a detailed, proposed experimental protocol for its synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 123470-94-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₅H₁₄O₃ | Chemical Supplier Catalogs |

| Molecular Weight | 242.27 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | This compound |

Proposed Synthesis: Williamson Ether Synthesis

The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this proposed route, methyl 3-hydroxybenzoate is reacted with 2-phenylethyl bromide in the presence of a base, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Proposed Experimental Protocol

Step 1: Synthesis of Methyl 3-(2-phenylethoxy)benzoate

-

Reagents and Materials:

-

Methyl 3-hydroxybenzoate

-

2-Phenylethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

To a dry round-bottom flask, add methyl 3-hydroxybenzoate (1.0 eq) and anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-phenylethyl bromide (1.2 eq) dropwise to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetone.

-

Remove the acetone from the filtrate under reduced pressure to obtain the crude methyl 3-(2-phenylethoxy)benzoate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis of Methyl 3-(2-phenylethoxy)benzoate

-

Reagents and Materials:

-

Methyl 3-(2-phenylethoxy)benzoate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

Dissolve methyl 3-(2-phenylethoxy)benzoate (1.0 eq) in methanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the flask.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization.

-

Visualizations

Proposed Synthetic Workflow

In-depth Technical Guide on 3-Phenoxybenzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on 3-(2-Phenylethoxy)benzoic acid derivatives is not extensively available in the public domain, a closely related class of compounds, 3-Phenoxybenzoic acid derivatives, has garnered significant scientific interest. These compounds serve as a foundational scaffold for the development of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-Phenoxybenzoic acid derivatives, based on available scientific literature.

Synthesis of 3-Phenoxybenzoic Acid Derivatives

The synthesis of 3-Phenoxybenzoic acid derivatives often involves the formation of an ether linkage between a substituted phenol and a benzoic acid derivative, or the modification of the carboxylic acid group of 3-phenoxybenzoic acid. A general synthetic approach can be conceptualized as follows:

One documented method involves the synthesis of new esters of N-benzoyl-3-phenoxyphenylcarboxamide acid and N-benzoyl-N′-4-bromophenyl-3-phenoxybenzamidine.[1]

Biological Activities and Therapeutic Potential

Derivatives of 3-phenoxybenzoic acid have been investigated for a variety of pharmacological activities.

Anti-inflammatory and Analgesic Properties

Certain 2-amino benzoic acid derivatives, which can be considered analogs, have been synthesized and screened for their anti-inflammatory and analgesic activities.[2] For example, a series of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids were synthesized and showed potent anti-inflammatory and analgesic effects when compared to standard drugs like aspirin and phenylbutazone.[2]

Antimicrobial Activity

Some derivatives of 3-hydroxybenzoic acid, a related precursor, have been synthesized and tested for their antibacterial activity.[3] These studies suggest that the benzoic acid scaffold can be a useful starting point for developing new antibacterial agents.

Enzyme Inhibition

New esters of N-benzoyl-3-phenoxyphenylcarboxamide acid have been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Additionally, some synthesized compounds have shown antiplatelet and antioxidant properties.[1]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

While not directly about 3-phenoxybenzoic acid, the broader class of benzoic acid derivatives has been extensively studied as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in the regulation of metabolism, and their agonists are used to treat metabolic diseases like dyslipidemia and type 2 diabetes.[4][5] The general structure of a PPAR agonist often includes a carboxylic acid head group, a linker, and a hydrophobic tail, a pattern that 3-phenoxybenzoic acid derivatives can mimic.

The activation of PPARs leads to the regulation of target genes involved in glucose and lipid metabolism.[5]

Quantitative Data Summary

The following table summarizes some of the reported biological activities of 3-phenoxybenzoic acid derivatives and related compounds. Due to the limited specific data on this compound, this table includes data from broader benzoic acid derivative studies to provide context for potential activities.

| Compound Class | Target/Assay | Activity | Reference |

| N-benzoyl-3-phenoxyphenylcarboxamide acid esters | Dipeptidyl peptidase-4 (DPP-4) | Inhibition | [1] |

| 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids | Anti-inflammatory | Potent activity | [2] |

| 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids | Analgesic | Potent activity | [2] |

| 3-Hydroxybenzoic acid derivatives | Antibacterial | Activity observed | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies based on the available literature for the synthesis and biological evaluation of benzoic acid derivatives.

General Synthesis of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids[2]

-

Diazotization of N-benzylidene anthranilic acids: N-benzylidene anthranilic acids are diazotized at a specific pH to yield N-benzylidene-5-(phenylazo) anthranilic acids.

-

Cyclization with thioglycolic/thiolactic acid: The product from the previous step is treated with thioglycolic or thiolactic acid in the presence of anhydrous ZnCl₂ to afford the final 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids.

In Vitro Anti-inflammatory and Analgesic Activity Screening[2]

-

Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard method to evaluate anti-inflammatory activity. The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of a control group.

-

Analgesic Activity: The tail-flick or hot-plate method in rodents is commonly used to assess analgesic efficacy. The latency to response to a thermal stimulus is measured before and after the administration of the test compound.

Conclusion

3-Phenoxybenzoic acid derivatives represent a versatile chemical scaffold with a broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting properties. Their structural similarity to known PPAR agonists suggests potential applications in the treatment of metabolic diseases. Further research, including the synthesis and evaluation of a wider range of analogs and detailed mechanistic studies, is warranted to fully explore the therapeutic potential of this class of compounds. While direct data on this compound derivatives is sparse, the information on the closely related 3-phenoxybenzoic acid analogs provides a strong foundation for future drug discovery efforts in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 3-(2-Phenylethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Phenylethoxy)benzoic acid is a molecule of interest due to its structural similarity to compounds with known biological activities. While direct research on this specific compound is limited, its core components—a benzoic acid moiety, a phenoxy-like ether linkage, and a phenylethyl group—suggest several promising avenues for investigation. This guide synthesizes data from structurally related compounds to propose potential research areas, provides detailed experimental protocols for investigation, and visualizes key biological pathways and workflows to facilitate future research and drug discovery efforts.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications in the pharmaceutical and food industries, known for their antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural motif of this compound, which combines a flexible phenylethyl ether group with the benzoic acid core, presents a unique scaffold that could modulate biological activity, potentially offering improved potency, selectivity, or pharmacokinetic properties over existing compounds. This document outlines potential research directions for this molecule based on the known activities of its structural analogs.

Proposed Research Areas

Based on the biological activities of structurally similar phenoxybenzoic acid, phenylethyl ether, and other benzoic acid derivatives, the following areas are proposed for investigation:

Anticancer Activity

Many benzoic acid derivatives have demonstrated potential as anticancer agents.[3][4][5] Research in this area could focus on:

-

Anti-proliferative Effects: Investigating the ability of this compound to inhibit the growth of various cancer cell lines.

-

Induction of Apoptosis: Determining if the compound can trigger programmed cell death in cancer cells.

-

Angiogenesis Inhibition: Exploring the potential to inhibit the formation of new blood vessels that supply tumors, a known activity of some related structures.

Derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated as potential VEGFR-2 inhibitors, a key target in angiogenesis.[6]

Anti-inflammatory Activity

Phenolic acids and their derivatives are recognized for their anti-inflammatory properties.[7][8] Potential research could explore:

-

Inhibition of Inflammatory Mediators: Assessing the compound's ability to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX).

-

Modulation of Inflammatory Signaling Pathways: Investigating the effect on key pathways such as the NF-κB signaling cascade, which is a central regulator of inflammation.[4][9][10]

Antimicrobial Activity

The benzoic acid scaffold is a well-known pharmacophore in antimicrobial agents.[1][2] Research in this area could involve:

-

Broad-Spectrum Screening: Testing the compound's efficacy against a panel of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: Investigating how the compound might exert its antimicrobial effects, such as through the disruption of microbial cell membranes.

Phenolic acids have been shown to possess antimicrobial properties against a range of pathogens.[11][12] Phenyl ether compounds have also demonstrated a broad spectrum of antimicrobial activity.[13]

Data from Structurally Related Compounds

To guide the initial investigation of this compound, the following tables summarize quantitative data from structurally analogous compounds.

Table 1: Anticancer Activity of Benzoic Acid Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 3,4-dihydroxybenzoic acid | HCT-116 | HDAC Inhibition | ~1000 µM (for 50-60% growth retardation) | [5] |

| Caffeic acid phenethyl ester (CAPE) | HCT-116 | Cell Proliferation | 44.2 µM | [14] |

| Caffeic acid phenyl propyl ester (CAPPE) | HCT-116 | Cell Proliferation | 32.7 µM | [14] |

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | Assay | Target/Model | Inhibition | Reference |

| 2-(thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinone | Enzyme Inhibition | COX-1 and COX-2 | Not specified | [15] |

| 2-(thiazole-2-ylamino)-5-(m-nitrophenylidene)-4-thiazolidinone | Enzyme Inhibition | 15-LOX | Not specified | [15] |

Table 3: Antimicrobial Activity of Phenolic and Phenyl Ether Compounds

| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Sinapic acid | Various bacteria and yeast | 18.00-72.00 mg/ml | [11] |

| 4-hydroxybenzoic acid | Various bacteria and yeast | 36.00-72.00 mg/ml | [11] |

| Violaceols and diorcinol | Plant pathogenic fungi and bacteria | 6.3–200 μg/mL | [13] |

Experimental Protocols

In Vitro Anticancer Evaluation

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16]

-

Formazan Solubilization: Dissolve the resulting formazan crystals with a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[16]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This biochemical assay measures the direct inhibition of VEGFR-2, a key enzyme in angiogenesis.[6][17][18]

-

Reaction Setup: In a microplate, combine recombinant human VEGFR-2 kinase, a suitable kinase buffer, and various concentrations of the test compound.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of a specific substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™).[18]

-

Data Analysis: A lower luminescence signal indicates higher kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Anti-inflammatory Evaluation

This assay quantifies the effect of the compound on the production of inflammatory mediators by immune cells.[3][19]

-

Cell Culture: Seed immune cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

-

Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).[3]

-

Supernatant Collection: After 24 hours, collect the cell culture supernatants.

-

ELISA: Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

This assay determines the compound's ability to inhibit COX-1 and COX-2 enzymes.[3][19]

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Reaction Initiation: Add arachidonic acid (the substrate) to start the reaction.

-

Detection: Measure the enzyme activity using a colorimetric or luminometric method as per the assay kit instructions.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Visualizations

Signaling Pathways

Caption: A simplified diagram of the canonical NF-κB signaling pathway in inflammation.

Caption: Overview of the intrinsic (mitochondrial) pathway of apoptosis.

Experimental Workflows

Caption: A proposed workflow for the initial in vitro screening of anticancer activity.

Conclusion

While direct experimental data for this compound is not yet available, the analysis of its structural components strongly suggests its potential as a bioactive compound. The proposed research areas of anticancer, anti-inflammatory, and antimicrobial activities provide a solid starting point for investigation. The detailed experimental protocols and visualized pathways in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising molecule. Further studies are warranted to elucidate its specific biological functions and therapeutic potential.

References

- 1. fibrosis-inflammation.com [fibrosis-inflammation.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 11. ijpbp.com [ijpbp.com]

- 12. mdpi.com [mdpi.com]

- 13. Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. VEGFR2 inhibition assay [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 3-(2-Phenylethoxy)benzoic acid

Note to the Reader: Extensive literature searches for "3-(2-Phenylethoxy)benzoic acid" did not yield specific experimental protocols, quantitative data, or detailed biological studies necessary to generate the comprehensive application notes and protocols as requested. The available information is limited to basic chemical identifiers and predictions for structurally related isomers.

This document, therefore, serves to provide a general overview of benzoic acid derivatives based on available literature for similar compounds, alongside a hypothetical framework for potential applications and experimental design. The protocols and pathways described herein are illustrative and would require experimental validation for this compound.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of Benzoic Acid Derivatives

| Property | Predicted Value/Characteristic | Source |

| Molecular Formula | C15H14O3 | PubChemLite |

| Molecular Weight | 242.27 g/mol | Calculated |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water | General knowledge |

| pKa | ~4-5 | General knowledge |

Potential Applications and Biological Activity

Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific activity of this compound would depend on its unique structure. Based on related compounds, potential areas of investigation include:

-

Antimicrobial Agent: Benzoic acid derivatives can disrupt cellular processes in microbes.[2]

-

Anti-inflammatory Agent: Some benzoic acid derivatives have shown anti-inflammatory effects.

-

Enzyme Inhibition: The structural motif may allow for interaction with various enzyme active sites.

Hypothetical Experimental Protocols

The following are generalized protocols that could be adapted to investigate the biological activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol describes a method to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a serial two-fold dilution of the compound in MHB.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth. The optical density at 600 nm can also be measured.

Table 2: Example MIC Data Presentation

| Bacterial Strain | MIC (µg/mL) |

| E. coli | TBD |

| S. aureus | TBD |

| TBD: To be determined experimentally. |

Protocol 2: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Griess Reagent

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess Reagent, which correlates with NO production.

-

Measure cell viability using an appropriate assay (e.g., MTT) to rule out cytotoxicity.

Table 3: Example NO Inhibition Data Presentation

| Compound Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |

| 0 (LPS only) | 100 | 100 |

| 1 | TBD | TBD |

| 10 | TBD | TBD |

| 100 | TBD | TBD |

| TBD: To be determined experimentally. |

Potential Signaling Pathways

Given the lack of specific data for this compound, any discussion of signaling pathways is speculative. However, based on the activities of other anti-inflammatory benzoic acid derivatives, a potential mechanism could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial investigation of a novel compound like this compound.

References

3-(2-Phenylethoxy)benzoic acid in vivo research applications

Note on the Availability of In Vivo Research

A comprehensive literature search for in vivo research applications of 3-(2-Phenylethoxy)benzoic acid did not yield specific studies, quantitative data, or established protocols for this exact compound. The available scientific information is sparse, primarily limited to chemical supplier listings.

However, a significant body of in vivo research exists for the structurally analogous compound, 3-phenoxybenzoic acid (3-PBA) . As a major metabolite of synthetic pyrethroid insecticides, 3-PBA has been extensively studied in various animal models to understand its pharmacokinetics and toxicological profile.

Therefore, to fulfill the user's request for detailed application notes and protocols, the following information is provided for 3-phenoxybenzoic acid (3-PBA) . This serves as a comprehensive guide to the in vivo investigation of a closely related chemical structure and may offer valuable insights for researchers interested in this compound.

Application Notes for 3-Phenoxybenzoic Acid (3-PBA) in Vivo Research

1. Toxicological Assessment:

3-Phenoxybenzoic acid is a primary subject of in vivo toxicological studies due to its prevalence as a metabolite of pyrethroid insecticides. Research applications in this area include:

-

Neurotoxicity Studies: Investigating the potential for 3-PBA to induce dopaminergic degeneration and its association with an increased risk of Parkinson's disease-like pathologies.[1] Animal models are used to assess motor and cognitive functions following exposure.

-

Hepatotoxicity Assessment: Although some studies on human hepatocyte cell lines have been conducted, in vivo models are crucial for a complete understanding of liver toxicity.

-

Reproductive and Developmental Toxicity: Evaluating the effects of 3-PBA on reproductive function and fetal development. Some in silico models suggest potential for reproductive dysfunction.[2]

2. Pharmacokinetic Studies:

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-PBA is critical for risk assessment. In vivo pharmacokinetic studies are applied to:

-

Characterize Metabolic Pathways: Determining the major routes of metabolism, which show significant species diversity.[2] Conjugation with glycine, taurine, glucuronic acid, and sulfate are common pathways.[2]

-

Determine Bioavailability and Half-life: Quantifying the extent and rate of absorption and elimination in various species.

-

Investigate Tissue Distribution: Identifying target organs for accumulation and potential toxicity.

3. Endocrine Disruption Potential:

In vivo assays are employed to investigate the potential for 3-PBA to interfere with the endocrine system. The uterotrophic assay in rats is a standard method to assess estrogenic activity.[3]

Quantitative Data from In Vivo Studies of 3-PBA

Table 1: Pharmacokinetic Parameters of 3-Phenoxybenzoic Acid in Various Species

| Species | Dose and Route | Major Metabolites | Key Findings | Reference |

| Sheep | 10 mg/kg, ip | Glycine conjugate | Glycine conjugation is the major metabolic pathway. | [2] |

| Cat | 10 mg/kg, ip | Glycine conjugate | Similar to sheep, glycine conjugation is predominant. | [2] |

| Gerbil | 10 mg/kg, ip | Glycine conjugate | Glycine conjugation is the primary route of metabolism. | [2] |

| Mouse | 10 mg/kg, ip | Taurine conjugate | Taurine conjugation is the principal metabolic route. | [2] |

| Ferret | 10 mg/kg, ip | Glycine and Taurine conjugates | Eliminates similar amounts of both glycine and taurine conjugates. | [2] |

| Rat | 10 mg/kg, ip | O-sulfate conjugate of 4'-hydroxy-3PBA | Unique in eliminating the O-sulfate conjugate as the main metabolite. | [2] |

| Rabbit | 10 mg/kg, ip | Glucuronic acid conjugates | Glucuronidation is a major pathway. | [2] |

| Guinea Pig | 10 mg/kg, ip | Glucuronic acid conjugates | Glucuronidation is a major pathway. | [2] |

| Hamster | 10 mg/kg, ip | Glucuronic acid conjugates | Glucuronidation is a major pathway. | [2] |

| Marmoset | 10 mg/kg, ip | Glucuronic acid conjugates | Glucuronidation is a major pathway. | [2] |

| Mallard Duck | 10 mg/kg, ip | Glycylvaline dipeptide conjugate | Forms a dipeptide conjugate as the major metabolite. | [2] |

Table 2: Neurotoxicity Study of 3-PBA in Mice

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Mice | 0.5 mg/kg | Not specified | Paradoxical increase in DAT (22.46% higher than pre-drug test). | [1] |

| Mice | Not specified | Not specified | Accumulates in brain tissues over time. Induces Parkinson's disease-like pathologies (increased α-syn and phospho-S129, decreased TH). | [1] |

Experimental Protocols for In Vivo Research with 3-PBA

Protocol 1: Uterotrophic Assay for Estrogenic Activity in Rats

-

Animal Model: Immature female Sprague-Dawley rats.

-

Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

-

Dosing:

-

Prepare solutions of 3-PBA in a suitable vehicle (e.g., corn oil).

-

Administer 3-PBA via oral gavage at doses of 1.0, 5.0, and 10.0 mg/kg body weight daily for 3 consecutive days.[3]

-

Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).

-

-

Endpoint Measurement:

-

On the day after the final dose, euthanize the animals.

-

Dissect the uteri, trim away fat and connective tissue, and record the wet weight.

-

Record final body weights and the weights of other relevant organs (e.g., liver, ovaries).

-

-

Data Analysis: Compare the uterine weights of the 3-PBA treated groups to the vehicle control group. An increase in uterine weight indicates potential estrogenic activity.

Protocol 2: Neurotoxicity Assessment in Mice

-

Animal Model: Adult male C57BL/6 mice.

-

Dosing:

-

Dissolve 3-PBA in a suitable vehicle.

-

Administer 3-PBA via intraperitoneal injection at a specified dose (e.g., 0.5 mg/kg).[1]

-

Include a vehicle control group.

-

-

Behavioral Testing:

-

Conduct a battery of motor function tests (e.g., rotarod, open field test) at baseline and at various time points after 3-PBA administration.

-

-

Neurochemical Analysis:

-

At the end of the study, euthanize the animals and dissect the brains.

-

Isolate specific brain regions (e.g., striatum, substantia nigra).

-

Analyze tissue homogenates for levels of dopamine and its metabolites using HPLC.

-

Measure the expression of key proteins related to dopaminergic neurons (e.g., tyrosine hydroxylase [TH], dopamine transporter [DAT]) and neurodegeneration (e.g., α-synuclein) via Western blotting or immunohistochemistry.[1]

-

-

Data Analysis: Compare behavioral performance and neurochemical markers between the 3-PBA treated group and the control group.

Visualizations

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(2-Phenylethoxy)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Phenylethoxy)benzoic acid is an aromatic carboxylic acid derivative. Accurate and reliable quantitative analysis of this compound is crucial in various stages of drug development, including formulation studies, quality control, and pharmacokinetic analysis. This document provides a comprehensive guide to the analysis of this compound using reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, accurate, and precise.

Experimental Protocols

Apparatus and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of aromatic carboxylic acids.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18 MΩ·cm)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

This compound reference standard

-

-

Sample Preparation:

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (0.45 µm)

-

Preparation of Solutions

-

Mobile Phase Preparation: A typical mobile phase for the analysis of aromatic carboxylic acids consists of an aqueous component and an organic component.[1][2][3] For this analysis, a gradient elution may be optimal, but an isocratic system can also be effective. An example of a suitable mobile phase is a mixture of acetonitrile and water (both containing 0.1% TFA). The pH of the aqueous phase should be acidic to ensure the carboxylic acid is in its protonated form, which enhances retention on a reversed-phase column.[1]

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to prepare a 1 mg/mL stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

-

-

Sample Solution Preparation:

-

The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the mobile phase to achieve a concentration within the calibration range.[4]

-

For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[5]

-

Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]

-

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may need to be optimized for specific applications.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% TFA (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. The following parameters are typically evaluated:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

-

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions.[7]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.[6]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6][7]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Linearity Data for this compound